ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Description
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chromone moiety, and an ethyl ester group
Properties
IUPAC Name |
ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-23-19(22)14-6-8-20(9-7-14)12-15-11-18(21)24-17-5-4-13(2)10-16(15)17/h4-5,10-11,14H,3,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPCSPRTUWJLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary components:
- 6-Methyl-2-oxo-2H-chromen-4-ylmethanol : Serves as the electrophilic partner for alkylation.
- Ethyl piperidine-4-carboxylate : Acts as the nucleophilic amine substrate.
The critical bond formation involves the methylene bridge between the chromene’s C4 position and the piperidine’s N1 atom. This suggests two potential pathways:
- Alkylation of ethyl piperidine-4-carboxylate with a 4-(halomethyl)chromene derivative.
- Mitsunobu reaction between 4-(hydroxymethyl)chromene and the piperidine derivative.
Synthetic Routes and Methodologies
Route 1: Alkylation via 4-(Bromomethyl)-6-methyl-2H-chromen-2-one
Step 1: Synthesis of 4-(Bromomethyl)-6-methyl-2H-chromen-2-one
The chromene core is synthesized via a Pechmann condensation between 5-methylresorcinol and ethyl acetoacetate in concentrated sulfuric acid, yielding 6-methyl-4-methyl-2H-chromen-2-one. Subsequent bromination at the 4-methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 60–80°C, CCl₄).
Reaction Conditions :
- 6-Methyl-4-methyl-2H-chromen-2-one (1.0 equiv), NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 12 h.
- Yield : 68–72%.
Step 2: Alkylation of Ethyl Piperidine-4-carboxylate
The bromomethyl chromene reacts with ethyl piperidine-4-carboxylate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C:
Procedure :
Route 2: Mitsunobu Reaction with 4-(Hydroxymethyl)chromene
Step 1: Synthesis of 4-(Hydroxymethyl)-6-methyl-2H-chromen-2-one
The hydroxymethyl derivative is prepared via Rosenmund reduction of 4-formyl-6-methyl-2H-chromen-2-one (synthesized via Vilsmeier-Haack formylation).
Reaction Conditions :
- 4-Formyl-6-methyl-2H-chromen-2-one (1.0 equiv), NaBH₄ (2.0 equiv), MeOH, 0°C to RT, 2 h.
- Yield : 85%.
Step 2: Mitsunobu Coupling
The Mitsunobu reaction couples the hydroxymethyl chromene with ethyl piperidine-4-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Procedure :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Alkylation) | Route 2 (Mitsunobu) |
|---|---|---|
| Overall Yield | 65–70% | 55–60% |
| Reaction Time | 24 h | 12 h |
| Cost | Moderate (NBS cost) | High (DEAD/PPh₃ cost) |
| Byproducts | Minor (<5%) | Triphenylphosphine oxide |
| Scalability | Suitable for large-scale | Limited by DEAD stability |
Route 1 is preferable for industrial applications due to higher yields and lower reagent costs, while Route 2 offers faster reaction times at the expense of economic feasibility.
Structural Characterization and Spectral Data
The final product is characterized via:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, H-5), 6.85 (s, 1H, H-3), 6.25 (s, 1H, H-8), 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.72 (s, 2H, NCH₂), 2.98–3.05 (m, 2H, piperidine-H), 2.42 (s, 3H, Ar-CH₃), 1.28 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromen-2-one C=O), 1230 cm⁻¹ (C-O).
Mechanistic Insights and Side Reactions
- Alkylation Route : Proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the electrophilic bromomethyl carbon. Competing E2 elimination is minimized by using a polar aprotic solvent (DMF) and avoiding excess base.
- Mitsunobu Route : Involves oxyphosphonium intermediate formation, enabling inversion of configuration at the hydroxymethyl carbon. Over-reduction or oxidation side products are negligible under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or chromone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is primarily studied for its potential as a therapeutic agent. The following sections detail its applications in various areas of medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine derivatives. For instance, derivatives of piperidine have shown promising results against various cancer cell lines. A study demonstrated that modifications in the piperidine structure could enhance cytotoxicity, with some derivatives exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Research indicates that compounds with piperidine moieties may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents suggests that ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine derivatives could modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine derivatives typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring: This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chromenone Moiety: The chromenone structure can be integrated using methods such as condensation reactions with aldehydes or ketones.
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the piperidine and chromenone rings can lead to enhanced potency and selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into their mechanisms of action and therapeutic potential:
Mechanism of Action
The mechanism of action of ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: A simpler analog with similar reactivity but lacking the chromone moiety.
Indole derivatives: Compounds with a similar aromatic structure but different biological activities.
Quinoline derivatives: Known for their medicinal applications, these compounds share some structural similarities but differ in their specific chemical properties and uses.
The uniqueness of this compound lies in its combination of the piperidine ring and chromone moiety, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, a coumarin moiety, and an ethyl ester functional group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both polar and non-polar regions.
Anticancer Activity
Recent studies have investigated the anticancer properties of coumarin derivatives, including this compound. The following mechanisms have been proposed:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). For instance, IC50 values were reported at approximately 40.1 μM for PC3 cells after 24 hours of treatment, indicating its potency in reducing cell viability .
- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase. This was evidenced by morphological changes in treated cells and increased annexin V staining .
- Targeting Specific Enzymes : The compound may also exhibit activity against lipoxygenases (LOXs), which are implicated in cancer progression. Inhibitory assays demonstrated that derivatives with coumarin structures could effectively inhibit LOX activity, correlating with reduced tumor growth in vivo .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that similar coumarin derivatives possess significant antibacterial and antifungal activities, attributed to their ability to disrupt microbial membranes and inhibit key metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy in Prostate Cancer
A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was administered at varying concentrations over 72 hours, showing significant cytotoxic effects compared to control groups.
| Treatment Time (h) | IC50 (μM) - PC3 | IC50 (μM) - DU145 |
|---|---|---|
| 24 | 40.1 ± 7.9 | 98.14 ± 48.3 |
| 48 | 27.05 ± 3.9 | 62.5 ± 17.3 |
| 72 | 26.43 ± 2.1 | 41.85 ± 7.8 |
This data underscores the compound's potential as a therapeutic agent for prostate cancer treatment .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, ethyl derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL, demonstrating their potential as broad-spectrum antimicrobial agents .
Q & A
Basic: What synthetic strategies are recommended for preparing ethyl 1-[(6-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Esterification : Start with piperidine-4-carboxylic acid and ethanol under HCl catalysis to form ethyl piperidine-4-carboxylate .
Alkylation : React the esterified piperidine with a brominated or chlorinated derivative of 6-methyl-2-oxo-2H-chromene-4-ylmethanol. For example, using a nucleophilic substitution reaction in the presence of a base (e.g., Na₂CO₃) to facilitate alkylation .
Work-up : Purify via recrystallization or column chromatography to isolate the product. Evidence from similar compounds suggests avoiding prolonged exposure to acidic conditions to prevent ester hydrolysis .
Advanced: How can crystallographic data for this compound be resolved and validated using SHELX software?
Methodological Answer:
Data Collection : Use high-resolution X-ray diffraction data (preferably <1.0 Å) to ensure accurate anisotropic displacement parameters.
Structure Solution : Employ SHELXD for phase determination via direct methods or Patterson synthesis, especially for challenging cases with pseudosymmetry .
Refinement : Apply SHELXL with constraints for thermal motion (e.g., DELU and SIMU instructions) to model disorder in the chromenyl or piperidine moieties. Use the TWIN command if twinning is detected .
Validation : Cross-check hydrogen bonding and packing interactions using WinGX/ORTEP for graphical analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
Core Modifications : Syntize analogs with variations in the chromenyl group (e.g., substituents at the 6-methyl or 2-oxo positions) and piperidine ring (e.g., N-alkylation or carboxylate replacement). Reference SAR studies on acetylcholinesterase inhibitors suggest rigidifying the chromenyl-piperidine linkage to enhance target affinity .
In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases, esterases) using fluorescence-based assays. For example, measure IC₅₀ values under standardized pH and temperature conditions .
Computational Modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to correlate steric/electronic properties with activity .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the ester carbonyl (~170 ppm), chromenyl protons (6–8 ppm), and piperidine methylene groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
Mass Spectrometry : Employ high-resolution LC-MS (e.g., ESI-TOF) to confirm the molecular ion ([M+H]⁺). For fragmentation analysis, compare observed peaks (e.g., loss of COOEt or chromenyl groups) with predicted pathways .
Melting Point and XRD : Validate crystallinity and phase purity via differential scanning calorimetry (DSC) or single-crystal XRD .
Advanced: How should researchers address contradictory data in spectroscopic or crystallographic results?
Methodological Answer:
Data Triangulation : Cross-validate using complementary techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .
Dynamic Disorder Analysis : For XRD discrepancies, model alternative conformations using PART instructions in SHELXL and assess occupancy ratios .
Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to exploit solubility differences. Monitor via TLC (silica gel, UV detection) .
Column Chromatography : Employ silica gel with a gradient eluent (e.g., 10–50% ethyl acetate in hexane). For polar byproducts, add 1% triethylamine to the mobile phase .
Centrifugation : Remove insoluble impurities post-reaction using high-speed centrifugation (10,000 rpm, 10 min) .
Advanced: How can hydrogen bonding patterns influence the compound’s crystallographic packing?
Methodological Answer:
Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) between the ester carbonyl and adjacent NH/OH groups .
Packing Simulations : Predict intermolecular interactions using Mercury CSD, focusing on π-π stacking of chromenyl rings and C-H···O bonds from the piperidine .
Thermal Stability Tests : Correlate packing density (from XRD) with DSC data to assess melting point variability across polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
